ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of tetrazole, cyclohexyl, thiazole, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed via a condensation reaction involving a thioamide and a haloketone.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The tetrazole and thiazole rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites. The cyclohexyl and thiazole groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate: Shares the tetrazole and acetate groups but lacks the cyclohexyl and thiazole rings.
Cyclohexylamine: Contains the cyclohexyl group but lacks the tetrazole and thiazole rings.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the tetrazole and cyclohexyl groups.
Uniqueness
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components or simpler analogs.
Biological Activity
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tetrazole ring, a cyclohexyl group, and a thiazole moiety. This compound has been investigated for various biological activities, particularly its potential applications in treating infectious diseases and cancer.
Structural Characteristics
The molecular formula of this compound is C15H20N6O3S, with a molecular weight of approximately 364.4 g/mol. The presence of the thiazole and tetrazole rings contributes to its biological activity, as these structures are known for their pharmacological properties.
Table 1: Structural Data of this compound
Property | Value |
---|---|
Molecular Formula | C15H20N6O3S |
Molecular Weight | 364.4 g/mol |
IUPAC Name | This compound |
SMILES | CC(=O)N(C(=O)C1CCCCC1)C2=NNC(=N2)C=C(C(=O)OC)S=C2 |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL for various strains .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. This compound has shown promising results in cytotoxicity assays against several cancer cell lines. For instance, preliminary studies revealed IC50 values less than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Studies suggest that it may modulate cellular processes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins .
Study on Antimicrobial Activity
A study published in MDPI tested various thiazole derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives showed improved activity compared to traditional antibiotics, highlighting the potential of thiazole-containing compounds in overcoming antibiotic resistance .
Study on Anticancer Effects
In another study focusing on the anticancer properties of thiazole derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells through the activation of apoptotic pathways. The presence of specific functional groups was found to enhance cytotoxicity against particular cancer cell lines .
Properties
Molecular Formula |
C15H20N6O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H20N6O3S/c1-2-24-12(22)8-11-9-25-14(17-11)18-13(23)15(6-4-3-5-7-15)21-10-16-19-20-21/h9-10H,2-8H2,1H3,(H,17,18,23) |
InChI Key |
IBYAMKOHPMYACK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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